Cdk5-IN-1
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Overview
Description
Cdk5-IN-1 is a small molecule inhibitor specifically designed to target cyclin-dependent kinase 5 (Cdk5). Cyclin-dependent kinase 5 is a proline-directed serine/threonine protein kinase that plays a crucial role in various cellular processes, particularly in neurons. Dysregulation of cyclin-dependent kinase 5 activity has been implicated in several neurodegenerative diseases, making cyclin-dependent kinase 5 inhibitors like this compound valuable tools for scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk5-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Formation of the Core Structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups to enhance the inhibitory activity and selectivity of the compound. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of automated synthesis platforms and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Cdk5-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to fine-tune the compound’s activity and selectivity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs .
Scientific Research Applications
Cdk5-IN-1 has a wide range of scientific research applications, including:
Neuroscience Research: Used to study the role of cyclin-dependent kinase 5 in neuronal development, synaptic function, and neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Cancer Research: Investigated for its potential to inhibit cyclin-dependent kinase 5 activity in cancer cells, thereby suppressing tumor growth and proliferation.
Drug Development: Serves as a lead compound for the development of new therapeutic agents targeting cyclin-dependent kinase 5.
Mechanism of Action
Cdk5-IN-1 exerts its effects by binding to the active site of cyclin-dependent kinase 5, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of cyclin-dependent kinase 5 substrates, which are involved in various cellular processes. The molecular targets of this compound include proteins such as tau, which is implicated in neurodegenerative diseases, and other substrates involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Roscovitine: Another cyclin-dependent kinase inhibitor that targets cyclin-dependent kinase 5 as well as other cyclin-dependent kinases.
Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor with activity against cyclin-dependent kinase 5.
Dinaciclib: A potent inhibitor of cyclin-dependent kinase 5 and other cyclin-dependent kinases.
Uniqueness of Cdk5-IN-1
This compound is unique in its high selectivity for cyclin-dependent kinase 5 compared to other cyclin-dependent kinases. This selectivity reduces off-target effects and makes it a valuable tool for studying the specific functions of cyclin-dependent kinase 5 in various biological contexts .
Properties
Molecular Formula |
C24H25FN6O3S |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
[1-[3-fluoro-4-[[2-(1-methylpiperidin-4-yl)sulfonyl-1,6-naphthyridin-7-yl]amino]phenyl]pyrazol-3-yl]methanol |
InChI |
InChI=1S/C24H25FN6O3S/c1-30-9-7-19(8-10-30)35(33,34)24-5-2-16-14-26-23(13-22(16)28-24)27-21-4-3-18(12-20(21)25)31-11-6-17(15-32)29-31/h2-6,11-14,19,32H,7-10,15H2,1H3,(H,26,27) |
InChI Key |
IKQUPLXGMFFIRS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)S(=O)(=O)C2=NC3=CC(=NC=C3C=C2)NC4=C(C=C(C=C4)N5C=CC(=N5)CO)F |
Origin of Product |
United States |
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